molecular formula C21H25N3O3 B15014747 N-cyclohexyl-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide

N-cyclohexyl-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide

Cat. No.: B15014747
M. Wt: 367.4 g/mol
InChI Key: SRPBYDQTTSJSLK-HYARGMPZSA-N
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Description

N-CYCLOHEXYL-3-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-3-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-3-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-CYCLOHEXYL-3-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-3-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition or allosteric modulation. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-CYCLOHEXYL-3-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific structural features, such as the presence of a cyclohexyl group and a hydroxynaphthyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]butanediamide

InChI

InChI=1S/C21H25N3O3/c25-19-11-10-15-6-4-5-9-17(15)18(19)14-22-24-21(27)13-12-20(26)23-16-7-2-1-3-8-16/h4-6,9-11,14,16,25H,1-3,7-8,12-13H2,(H,23,26)(H,24,27)/b22-14+

InChI Key

SRPBYDQTTSJSLK-HYARGMPZSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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